2-methyl-7-(2-(4-methylpiperidin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-7-(2-(4-methylpiperidin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one typically involves multiple steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of a suitable phenol with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group is often introduced via a Friedel-Crafts acylation reaction, where a phenyl ring is attached to the chromenone core using a Lewis acid catalyst such as aluminum chloride.
Attachment of the Piperidine Moiety: The piperidine moiety is introduced through a nucleophilic substitution reaction. This involves reacting the chromenone derivative with 4-methylpiperidine in the presence of a suitable base like potassium carbonate.
Final Assembly: The final step involves the etherification of the chromenone derivative with 2-bromoethanol to attach the ethoxy group, completing the synthesis.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the chromenone core, potentially converting it to a hydroxyl group.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products
Oxidation: N-oxides of the piperidine moiety.
Reduction: Hydroxyl derivatives of the chromenone core.
Substitution: Various substituted chromenone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
Biologically, 2-methyl-7-(2-(4-methylpiperidin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its interactions with biological macromolecules are of significant interest.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of diseases such as cancer and neurodegenerative disorders.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or photostability, which are valuable in various technological applications.
Mechanism of Action
The mechanism of action of 2-methyl-7-(2-(4-methylpiperidin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.
Comparison with Similar Compounds
Similar Compounds
Flavones: Compounds like apigenin and luteolin, which also have a chromenone core but differ in their substituents.
Isoflavones: Compounds such as genistein, which have a similar core structure but different functional groups.
Coumarins: Compounds like warfarin, which share the chromenone core but have distinct pharmacological properties.
Uniqueness
What sets 2-methyl-7-(2-(4-methylpiperidin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one apart is its combination of a chromenone core with a piperidine moiety and a phenyl group. This unique structure imparts specific biological activities and chemical reactivity, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-methyl-7-[2-(4-methylpiperidin-1-yl)ethoxy]-3-phenylchromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO3/c1-17-10-12-25(13-11-17)14-15-27-20-8-9-21-22(16-20)28-18(2)23(24(21)26)19-6-4-3-5-7-19/h3-9,16-17H,10-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOBNHUCFROZPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCOC2=CC3=C(C=C2)C(=O)C(=C(O3)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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